Cinitapride vs. Mosapride: 2.18-Fold Higher Total Efficacy Rate in Functional Dyspepsia
In a 2023 Bayesian network meta-analysis of 28 randomized controlled trials, cinitapride demonstrated a significantly higher total efficacy rate compared to mosapride. The analysis showed an odds ratio (OR) of 2.18 (95% CI: 1.16–4.14) favoring cinitapride over mosapride for functional dyspepsia treatment [1]. Cinitapride also demonstrated superior efficacy versus placebo (OR: 3.52, 95% CI: 2.01–6.24). Notably, cinitapride's efficacy was statistically comparable to metoclopramide (OR: 1.62, 95% CI: 0.75–3.53), which ranked as the most efficacious agent in the analysis [1].
| Evidence Dimension | Total efficacy rate (odds ratio for treatment success) |
|---|---|
| Target Compound Data | Cinitapride OR: 2.18 vs. mosapride; OR: 3.52 vs. placebo; OR: 1.62 vs. metoclopramide |
| Comparator Or Baseline | Mosapride (reference OR: 1.00); Placebo (reference OR: 1.00); Metoclopramide (reference OR: 1.00) |
| Quantified Difference | Cinitapride vs. mosapride: OR 2.18 (95% CI: 1.16–4.14); Cinitapride vs. placebo: OR 3.52 (95% CI: 2.01–6.24) |
| Conditions | Network meta-analysis of 28 RCTs; adult patients with functional dyspepsia; Bayesian analysis using R software |
Why This Matters
Procurement decisions for FD research protocols should prioritize cinitapride over mosapride based on a 118% higher likelihood of achieving therapeutic response.
- [1] Qi Q, Wang N, Liu H, Li Y. Prokinetics for the treatment of functional dyspepsia: an updated systematic review and network meta-analysis. BMC Gastroenterol. 2023 Oct 31;23(1):370. doi: 10.1186/s12876-023-03014-9. PMID: 37907846. View Source
